Vulgamycin
Übersicht
Beschreibung
Enterocin is a class of bacteriocins synthesized by lactic acid bacteria, specifically Enterococcus species. These compounds are known for their antibacterial properties, particularly against foodborne pathogens such as Listeria monocytogenes and Bacillus species . Enterocin and its derivatives are polyketide antibiotics that have shown effectiveness in food preservation and as potential therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Enterocin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Polyketidsynthese und enzymatischer Reaktionen verwendet.
Biologie: Wird für seine Rolle in der mikrobiellen Ökologie und als natürliches Konservierungsmittel untersucht.
Industrie: Wird zur Lebensmittelkonservierung eingesetzt, um das Wachstum schädlicher Bakterien zu hemmen.
Wirkmechanismus
Enterocin übt seine antibakterielle Wirkung aus, indem es die Zellmembran von Zielbakterien zerstört. Diese Störung führt zur Dissipation des Membranpotenzials, zum Verlust von intrazellulärem ATP und letztendlich zum Zelltod . Zu den molekularen Zielstrukturen gehören membrangebundene Proteine und Lipide, die für das Überleben von Bakterien unerlässlich sind .
Wirkmechanismus
Target of Action
Vulgamycin, also known as Enterocin, is an antibiotic produced by Streptomyces . It primarily targets a wide range of bacteria, including both Gram-positive and Gram-negative species
Mode of Action
Like many antibiotics, it likely interferes with essential biological processes in bacteria to exert its antibacterial effects . Enterocin, on the other hand, is a bacteriocin, a type of antimicrobial peptide that kills or inhibits the growth of other microorganisms . Bacteriocins typically exert their effects by disrupting the integrity of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
For Enterocin, it is known to be biosynthesized from a type II polyketide synthase (PKS) pathway . The enzyme EncN catalyzes the ATP-dependent transfer of the benzoate to EncC, the acyl carrier protein. EncC then transfers the aromatic unit to EncA-EncB, the ketosynthase, for malonation via FabD, the malonyl-CoA:ACP transacylase .
Result of Action
The primary result of this compound and Enterocin’s action is the inhibition of bacterial growth, leading to bacterial cell death . This makes them effective as antibiotics and potential alternatives to traditional antibiotics, especially against drug-resistant bacterial strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound and Enterocin. For instance, Enterococci, the bacteria that produce Enterocin, are known to tolerate a wide range of environmental conditions, including various temperatures and pH levels . This could potentially impact the production and activity of Enterocin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a complex series of enzymatic reactions. The biosynthesis starts with the activation of benzoic acid or phenylalanine, followed by a series of Claisen condensations and enzymatic modifications . The key enzymes involved include EncM, which catalyzes a Favorskii-like rearrangement, and EncN, which facilitates the ATP-dependent transfer of benzoate to the acyl carrier protein .
Industrial Production Methods: Industrial production of enterocin typically involves the fermentation of Enterococcus strains under controlled conditions. The fermentation process is optimized for maximum yield, followed by purification steps such as ammonium sulfate precipitation and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Enterocin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine antibakterielle Aktivität und Stabilität.
Häufige Reagenzien und Bedingungen:
Oxidation: Oftmals werden Oxidationsmittel wie Wasserstoffperoxid eingesetzt.
Reduktion: Typischerweise werden Reduktionsmittel wie Natriumborhydrid verwendet.
Substitution: Häufig werden Nukleophile wie Hydroxidionen unter basischen Bedingungen eingesetzt.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören modifizierte Enterocinderivate mit verbesserten antibakteriellen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Enterocin ist unter den Bakteriozinen einzigartig aufgrund seiner breiten Aktivitätsspektren und Stabilität unter verschiedenen Bedingungen. Ähnliche Verbindungen umfassen:
Nisin: Ein weiteres Bakteriocin mit ähnlichen antibakteriellen Eigenschaften, jedoch geringerer Stabilität bei hohen Temperaturen.
Die einzigartige Struktur und das breite Wirkungsspektrum von Enterocin machen es zu einem vielversprechenden Kandidaten für verschiedene Anwendungen in der Lebensmittelkonservierung und Medizin.
Eigenschaften
CAS-Nummer |
59678-46-5 |
---|---|
Molekularformel |
C22H20O10 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |
InChI-Schlüssel |
CTBBEXWJRAPJIZ-VHPBLNRZSA-N |
SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Isomerische SMILES |
COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Kanonische SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
enterocin vulgamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do enterocins exert their antimicrobial activity?
A1: Enterocins primarily target the cell membrane of susceptible Gram-positive bacteria. [, ] This interaction often involves pore formation, leading to the disruption of membrane integrity and ultimately cell death. [, ] The specific mechanism can vary depending on the enterocin type and the target organism. For instance, some enterocins have been shown to dissipate the transmembrane electrical potential (ΔΨ) and induce the efflux of intracellular Adenosine triphosphate (ATP), further contributing to cell death. []
Q2: Do enterocins exhibit a bactericidal or bacteriostatic effect?
A2: While most enterocins are generally considered bactericidal, meaning they kill bacteria, their effect can depend on factors like concentration, target organism, and environmental conditions. [, , ] Some enterocins may display a bacteriostatic effect at lower concentrations, inhibiting bacterial growth rather than causing immediate death. []
Q3: Are there any post-translational modifications observed in enterocins?
A5: Yes, some enterocins undergo post-translational modifications that can influence their activity. For instance, enterocin F4-9 is glycosylated, meaning it has sugar molecules attached, which are essential for its antimicrobial activity. [] Other modifications, such as N-formylation and oxidation, have been observed in enterocins like L50A and L50B. []
Q4: How do structural modifications impact the activity of enterocins?
A8: Structural modifications, even subtle ones, can significantly influence the activity, potency, and target specificity of enterocins. [, ] For instance, altering the disulfide bond in enterocin A completely abolished its antibacterial activity, highlighting the importance of specific structural elements. [] Hybrid enterocins, created by combining fragments of different enterocins, have demonstrated improved antimicrobial activities compared to their natural counterparts. []
Q5: What are some strategies to improve the stability and solubility of enterocins?
A9: Various formulation strategies can be employed to enhance the stability, solubility, and bioavailability of enterocins. [, ] These include encapsulation in nanoparticles, conjugation with polymers, and the use of stabilizing agents. [] Such approaches can protect enterocins from degradation and improve their delivery to target sites.
Q6: What in vitro and in vivo models are used to evaluate the efficacy of enterocins?
A10: In vitro studies often involve cell-based assays to assess the antimicrobial activity of enterocins against various pathogens. [, ] Animal models, such as mice infected with Trichinella spiralis, have been used to investigate the in vivo antiparasitic potential of enterocins. [] Studies on their efficacy in treating wound infections and their potential anticancer activities are also underway. [, ]
Q7: Are there any known mechanisms of resistance to enterocins?
A11: While enterocins are promising antimicrobial agents, the emergence of resistance remains a concern. [] Some bacteria have developed mechanisms to counteract enterocin activity, such as altering their cell wall structure or producing enzymes that degrade enterocins. [] Further research is crucial to understand and mitigate the development of resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.